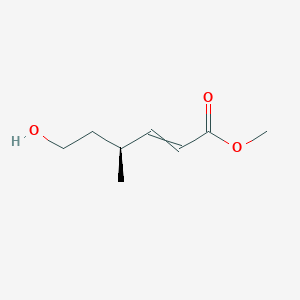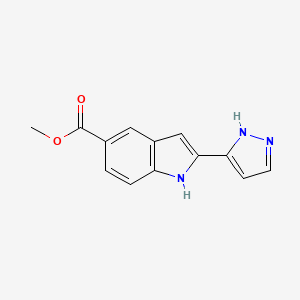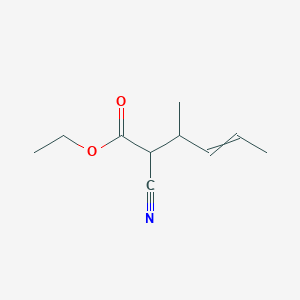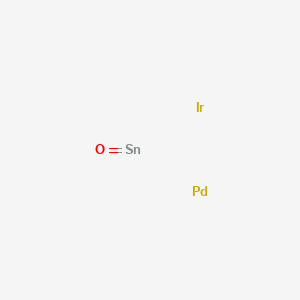![molecular formula C13H21BNS B14223800 [Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl CAS No. 547768-63-8](/img/structure/B14223800.png)
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl is a boron-containing compound with significant applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by its unique structure, which includes a boron atom bonded to a phenyl group substituted with a methylsulfanyl group and an amino group substituted with two propan-2-yl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl typically involves the reaction of appropriate boron reagents with substituted anilines under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases to facilitate the formation of the desired boron-aryl bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted phenyl derivatives .
Scientific Research Applications
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl involves its ability to participate in transmetalation reactions, where the boron atom transfers its organic group to a metal catalyst, such as palladium . This process is crucial in Suzuki–Miyaura coupling reactions, enabling the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the amino and methylsulfanyl substitutions.
4-Methylsulfanylphenylboronic Acid: Contains the methylsulfanyl group but not the amino group.
Di(propan-2-yl)aminoborane: Contains the amino group but lacks the phenyl and methylsulfanyl groups.
Uniqueness
[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl is unique due to its combination of functional groups, which provides distinct reactivity and applications in various fields .
Properties
CAS No. |
547768-63-8 |
|---|---|
Molecular Formula |
C13H21BNS |
Molecular Weight |
234.2 g/mol |
InChI |
InChI=1S/C13H21BNS/c1-10(2)15(11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3 |
InChI Key |
FXRQNNJPOLRTTH-UHFFFAOYSA-N |
Canonical SMILES |
[B](C1=CC=C(C=C1)SC)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)

![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)



![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
